molecular formula C14H18ClNO B13549765 5-(1-Chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole

5-(1-Chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B13549765
M. Wt: 251.75 g/mol
InChI Key: WZCWUUSVZTWEGO-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole (CAS 2648999-16-8) is a high-purity chemical reagent for research applications. This dihydroisoxazole derivative is of significant interest in agricultural chemistry research. Compounds within this structural class have been investigated for their potent pesticidal properties, demonstrating excellent activity against mites, including efficacy against both adult pests and their eggs, as well as nematocidal activity . The molecular structure, which features a 1,2-oxazole (isoxazole) ring, is a privileged scaffold in medicinal chemistry, appearing in substances with a wide range of biological activities . The presence of the 2,4,5-trimethylphenyl moiety and the chloroethyl side chain contributes to the compound's potential interaction with biological targets, making it a valuable building block for the synthesis and evaluation of novel active agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. CAS Number: 2648999-16-8 Molecular Formula: C14H18ClNO Molecular Weight: 251.75

Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

5-(1-chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C14H18ClNO/c1-8-5-10(3)12(6-9(8)2)13-7-14(11(4)15)17-16-13/h5-6,11,14H,7H2,1-4H3

InChI Key

WZCWUUSVZTWEGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NOC(C2)C(C)Cl)C

Origin of Product

United States

Biological Activity

5-(1-Chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound characterized by an oxazole ring and notable substituents that may confer unique biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chloroethyl group at the 5-position and a trimethylphenyl group at the 3-position of the oxazole ring. Its chemical structure can be represented as follows:

SMILES CC C1ON C C1 c1cc C c cc1C C Cl\text{SMILES CC C1ON C C1 c1cc C c cc1C C Cl}

This unique combination of substituents contributes to its chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions which provide high regioselectivity for substituted oxazoles. Recent literature emphasizes efficient synthetic routes that can lead to the development of more complex derivatives for specific applications.

Research indicates that the biological activity of this compound may stem from its ability to interact with specific enzymes or receptors in biological systems. Interaction studies typically employ techniques such as:

  • Binding Affinity Assays : To assess the strength of interaction between the compound and target proteins.
  • Enzyme Inhibition Studies : To evaluate its potential as an inhibitor for specific biochemical pathways.

Comparative Analysis with Related Compounds

The following table summarizes related oxazole derivatives and their biological activities:

Compound NameStructureUnique FeaturesBiological Activity
3-Methyl-1,2-oxazoleStructureSimpler structure; studied for antimicrobial activityAntimicrobial
2-AminooxazoleStructureContains an amino group; known for anticancer propertiesAnticancer
4-Methoxy-2-methylbenzoxazoleStructureFeatures a methoxy group; investigated for anti-inflammatory effectsAnti-inflammatory

The specificity of the chloroethyl and trimethylphenyl substituents in this compound may lead to distinct biological activities compared to these simpler analogs.

Research Findings

Recent evaluations have highlighted the compound's potential as a dual inhibitor targeting both COX and LOX pathways. Such dual inhibition is significant in developing anti-inflammatory therapies. The structure-activity relationship (SAR) studies suggest that modifications to the substituents can enhance selectivity and potency against these targets .

Comparison with Similar Compounds

Structural Analogues in Pharmacological Contexts

Compound 2e (4-[3-(Furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol)
  • Structure: Features a phenol group and furan substituent.
Pyroxasulfone (Herbicide)
  • Structure : Contains a sulfonyl group, difluoromethoxy, and trifluoromethyl substituents on the isoxazoline core.
  • Activity : Pre-emergence herbicide effective against grass and broadleaf weeds .
  • Key Difference : The target compound lacks sulfonyl and fluorinated groups, critical for pyroxasulfone’s herbicidal activity. Its trimethylphenyl group may instead favor pharmaceutical applications .
ISO-07 (Antimicrobial Isoxazoline)
  • Structure : 5-[4-(1H-pyrrol-1-yl)phenyl]-3-(2-chloro-6-fluorophenyl) substitution.
  • Activity : Antimicrobial via undefined mechanisms .
  • Key Difference : The target compound’s chloroethyl and trimethylphenyl groups may alter membrane permeability or target specificity compared to ISO-07’s halogenated and pyrrole-containing structure .
Molecular Weight and Lipophilicity
Compound Molecular Weight (g/mol) XLogP3*
Target Compound 275.75 ~3.1
3-(5-Bromo-2-methoxyphenyl) Analog 318.59 3.5
Pyroxasulfone 391.31 2.8

*XLogP3 estimated using fragment-based methods.

  • Trends : Bulkier substituents (e.g., bromine, trifluoromethyl) increase molecular weight but may reduce lipophilicity due to polar groups. The target compound’s trimethylphenyl group likely enhances hydrophobicity compared to pyroxasulfone .

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